Hispidin

Vue d'ensemble

Description

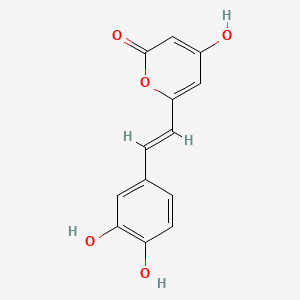

L’hispidine est un composé polyphénolique naturel que l’on retrouve dans divers champignons et plantes. Il est connu pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Le composé a une formule chimique de C13H10O5 et une masse molaire de 246,22 g/mol . L’hispidine est un précurseur de la luciférine fongique, qui est responsable de la bioluminescence observée dans certains champignons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’hispidine peut être synthétisée par condensation de l’acide caféique avec le malonyl-coenzyme A, catalysée par l’enzyme hispidine synthase . Cette réaction implique la formation d’un intermédiaire polycétide, qui subit une cyclisation et une déshydratation pour former l’hispidine.

Méthodes de production industrielle

La production industrielle de l’hispidine implique généralement l’extraction du composé à partir de champignons tels que Phellinus igniarius et Inonotus hispidus . Le processus d’extraction comprend l’utilisation de solvants comme l’éthanol ou le méthanol pour isoler l’hispidine de la biomasse fongique. Le composé extrait est ensuite purifié à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Hydroxylation to 3-Hydroxyhispidin

This compound undergoes regioselective hydroxylation at the C3 position catalyzed by This compound 3-hydroxylase (McH3H) , a flavin-dependent monooxygenase from Mycena chlorophos. This reaction is critical for fungal luciferin biosynthesis :

-

Mechanism : McH3H binds this compound, triggering a 100-fold acceleration in FAD reduction by NADPH. Molecular oxygen then reacts with reduced FAD to form a reactive oxygen species for hydroxylation.

-

Specificity : The enzyme exclusively produces 3-hydroxythis compound with no side products .

Key Kinetic Parameters ( ):

| Parameter | NADPH | NADH |

|---|---|---|

| (s⁻¹) | 6.0 ± 0.2 | 6.7 ± 0.3 |

| (μM) | 69 ± 5 | 980 ± 90 |

| Uncoupling (%) | 30 | 15 |

Substrate binding increases enzyme thermostability ( rises from 42°C to 50°C) and enhances cofactor affinity ( for NADPH decreases from 2.8 mM to 0.8 mM) .

2.1. Thioesterification and Condensation

-

Caffeoyl-CoA formation : Caffeic acid reacts with methyl acetyl phosphate () .

-

Polyketide chain elongation : Two sequential decarboxylative condensations with malonyl-CoA derivatives:

-

First condensation:

-

Second condensation:

-

2.2. Cyclization and Tautomerization

The linear trione intermediate undergoes intramolecular cyclization to form keto-hispidin (), followed by tautomerization to enol-hispidin via a solvent-assisted proton transfer .

Radical-Mediated Dimerization

This compound forms antioxidant oligomers through a free-radical chain mechanism :

-

Initiation : Oxidation generates a hispidinyl radical cation (ArOH⁺- ).

-

Propagation : Deprotonation yields neutral hispidinyl radicals (ArO- ).

-

Termination : Radical coupling produces dimers like 3,13'-bis-hispidinyl ether (Figure 1).

Key Factors :

-

Dimerization is thermodynamically favored ().

-

Solvent molecules reduce activation barriers by 40–50% compared to gas-phase reactions .

Antioxidant Activity via Hydrogen Atom Transfer

This compound scavenges free radicals (e.g., CH₃OO- ) through a proton-coupled electron transfer (PC-ET) mechanism :

Bond Dissociation Enthalpies (BDEs):

| Position | BDE (kcal/mol) | Role in Antioxidant Activity |

|---|---|---|

| C4-OH | 76.2 | Primary H-donor site |

| C3-OH | 81.5 | Secondary active site |

Lower BDE values correlate with higher antioxidant efficacy. This compound’s C4-OH group is the most reactive, enabling hydrogen abstraction by peroxyl radicals .

Hydrolysis to Caffeic Acid Derivatives

Under acidic or enzymatic conditions, this compound undergoes hydrolysis:

-

Tautomerization : Enol-hispidin converts to keto-hispidin () .

-

Nucleophilic attack : Water attacks C6, forming a gem-diol intermediate ().

-

C–C bond cleavage : Yields caffeic acid and pyruvic acid derivatives .

Enzyme-Substrate Interactions

This compound modulates enzyme activity through:

-

Fluorescence quenching : Static binding with human serum albumin (HSA) via hydrophobic interactions () .

-

Cofactor specificity switching : Engineered McH3H variants (e.g., S45A/D46N) shift preference from NADPH to NADH, enabling applications in bioimaging .

This synthesis integrates experimental kinetics, computational modeling, and structural analysis to elucidate this compound’s reactivity. Its dual role as a substrate and effector in enzymatic systems highlights its biochemical versatility.

Applications De Recherche Scientifique

Hispidin has a wide range of scientific research applications, including:

Chemistry: This compound is used as a precursor in the synthesis of various bioactive compounds.

Biology: This compound is studied for its role in fungal bioluminescence and its antioxidant properties.

Industry: This compound is used in the development of natural antioxidants for food preservation and cosmetics.

Mécanisme D'action

L’hispidine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : L’hispidine neutralise les radicaux libres en donnant des atomes d’hydrogène, empêchant ainsi les dommages oxydatifs aux cellules.

Activité anti-inflammatoire : L’hispidine inhibe l’activation du facteur nucléaire kappa B (NF-kB) et améliore l’activité de la protéine suppresseuse de tumeur p53, de la caspase-3 et de la poly(ADP-ribose) polymérase.

Activité anticancéreuse : L’hispidine induit l’apoptose dans les cellules cancéreuses en activant la voie de la caspase et en inhibant la prolifération cellulaire.

Comparaison Avec Des Composés Similaires

L’hispidine est similaire à d’autres composés polyphénoliques tels que :

Acide caféique : Les deux composés ont des propriétés antioxydantes, mais l’hispidine est plus puissante en raison de ses groupes hydroxyle supplémentaires.

Acide chlorogénique : Comme l’hispidine, l’acide chlorogénique a des propriétés antioxydantes et anti-inflammatoires, mais l’hispidine a un éventail plus large d’activités biologiques.

L’hispidine se distingue par son double rôle d’antioxydant et de précurseur de la luciférine fongique, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles .

Activité Biologique

Hispidin, a polyketide compound primarily derived from the medicinal mushroom Phellinus linteus and other fungi, has garnered significant attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The findings are supported by various studies and case reports that highlight the compound's therapeutic potential.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which have been extensively documented in several studies. It has been shown to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes.

Key Findings:

- Cellular Protection : this compound significantly decreased intracellular ROS in H9c2 cardiomyoblast cells treated with hydrogen peroxide, promoting cell survival by restoring the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins .

- Comparative Efficacy : The antioxidant effects of this compound are comparable to well-known antioxidants such as N-acetyl-L-cysteine and vitamin C, but without the toxicity associated with synthetic antioxidants .

Table 1: Antioxidant Effects of this compound

| Study | Cell Type | Treatment Concentration | Effect Observed |

|---|---|---|---|

| H9c2 | Varies (0-200 μg/ml) | Reduced ROS, increased cell viability | |

| CMT-93 | Varies (0-200 μg/ml) | Induced apoptosis via ROS generation |

Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Mechanisms:

- Inhibition of Cytokines : this compound has been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various cellular models .

- Impact on Signaling Pathways : It modulates several signaling pathways involved in inflammation, including NF-kB and MAPK pathways .

Anticancer Activity

The anticancer properties of this compound have been investigated across multiple cancer types, revealing its potential as a therapeutic agent.

Case Studies:

- Colon Cancer : In studies involving mouse colon cancer cells (CMT-93) and human colon cancer cells (HCT116), this compound induced apoptosis characterized by morphological changes such as chromatin condensation and nuclear fragmentation. The compound's efficacy was dose-dependent, with significant reductions in cell viability observed at higher concentrations .

Table 2: Anticancer Effects of this compound

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, which could be beneficial for treating neurodegenerative diseases.

Findings:

- Protection Against Oxidative Stress : this compound has been shown to protect neuronal cells from oxidative stress-induced damage by modulating ROS levels and enhancing antioxidant defenses .

Table 3: Neuroprotective Effects of this compound

Propriétés

IUPAC Name |

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJNQVTUYXCBKH-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017256 | |

| Record name | 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-55-5 | |

| Record name | Hispidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ18CG55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.